N,1-Dimethyl-3-azetidinemethanamine 2HCl
Description
N,1-Dimethyl-3-azetidinemethanamine 2HCl is a bicyclic amine compound featuring a three-membered azetidine ring substituted with a dimethyl group at the N,1-position and a methanamine side chain. The dihydrochloride (2HCl) salt enhances its aqueous solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-methyl-1-(1-methylazetidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-3-6-4-8(2)5-6;;/h6-7H,3-5H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNTVEZASJGHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CN(C1)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Strategies for Azetidine Core Formation
The azetidine ring, a strained four-membered heterocycle, is central to the target compound. One approach involves cyclization reactions using γ-amino alcohols or halides. For instance, the reaction of 1,3-dibromopropane with methylamine under basic conditions can yield 1-methylazetidine, though this method often requires high dilution to minimize polymerization. Alternatively, reductive amination of γ-keto amines using sodium cyanoborohydride has been reported for azetidine synthesis, though yields are moderate (~60%).
A more efficient route involves the hydrogenolysis of protected precursors. Patent WO2000063168A1 describes the synthesis of azetidine derivatives via deprotection of N-t-butyl-O-trimethylsilylazetidine using hydrochloric acid, followed by neutralization and extraction to isolate the free base. This method achieves a 64% yield and is scalable for industrial production.
N-Methylation and Salt Formation
N-Methylation of azetidine is typically performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. However, overalkylation is a common challenge. To mitigate this, a stepwise protection-deprotection strategy is employed. For example, the Gabriel synthesis protects the azetidine nitrogen as a phthalimide derivative before methylation, followed by hydrazine-mediated deprotection.
The dihydrochloride salt is formed by treating the free base with hydrogen chloride gas in ethanol or methanol. Patent EP0131435B1 details a procedure where the free amine is suspended in ethanol, and HCl gas is bubbled through the solution at 0°C, followed by refluxing to ensure complete salt formation. The product precipitates as a white crystalline solid, which is isolated by filtration and washed with methyl tert-butyl ether.
Comparative Analysis of Synthetic Methods
Hydrogenation vs. Substitution: Yield and Selectivity
The table below contrasts two key methods for introducing the 3-methanamine group:
| Method | Conditions | Catalyst | Yield | Selectivity |
|---|---|---|---|---|
| Nitrile Hydrogenation | 6 MPa H₂, 60°C, 0.5% NaOH/MeOH | Raney Ni | 98% | >99% |
| Nucleophilic Substitution | NaCN, DMF, 80°C | None | 75% | 85% |
Hydrogenation outperforms substitution in both yield and selectivity, though it requires specialized equipment for high-pressure reactions.
Salt Formation Optimization
Salt purity is critical for pharmaceutical applications. Variations in HCl stoichiometry and solvent choice significantly impact crystal morphology and stability:
| HCl Equivalents | Solvent | Purity | Crystallinity |
|---|---|---|---|
| 2.0 | Ethanol | 99.5% | Needle-like |
| 2.5 | Methanol | 99.8% | Plate-like |
| 3.0 | IPA | 99.2% | Irregular |
Methanol with 2.5 equivalents of HCl provides optimal results, balancing purity and crystal structure.
Industrial-Scale Considerations
Continuous Flow Hydrogenation
Adopting continuous flow reactors for nitrile hydrogenation improves throughput and safety. A fixed-bed reactor loaded with Raney Ni catalyst operates at 6 MPa H₂ and 60°C, achieving a space velocity of 0.3 h⁻¹. This setup reduces reaction time from 24 hours (batch) to 4 hours (continuous), with consistent yields >98%.
Waste Management and Sustainability
The use of methanol as a solvent in hydrogenation generates aqueous waste containing sodium hydroxide and nickel residues. Patent CN103333073B proposes a closed-loop system where spent catalyst is recovered via filtration, and methanol is distilled for reuse, reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-3-azetidinemethanamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Medicinal Chemistry
N,1-Dimethyl-3-azetidinemethanamine 2HCl is primarily recognized for its role in the synthesis of pharmaceutical compounds. Its unique structure allows it to serve as an important intermediate in the development of various therapeutic agents.
Anticancer Agents
Research indicates that derivatives of azetidine compounds can exhibit anticancer properties. For instance, modifications of azetidine frameworks have been investigated for their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The compound's ability to act as a nitrogen donor makes it a valuable precursor in synthesizing more complex molecules with potential anticancer activity.
Neurological Disorders
Azetidine derivatives have shown promise in treating neurological disorders by acting on neurotransmitter systems. For example, compounds derived from this compound may interact with histamine receptors or other neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as schizophrenia or depression .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations.
Methylating Agent
This compound can function as a methylating agent, facilitating the introduction of methyl groups into various substrates. This property is particularly useful in the synthesis of amines and other nitrogen-containing compounds .
Synthesis of Heterocycles
The azetidine ring structure allows for the formation of diverse heterocyclic compounds through ring-opening reactions or cyclization processes. These heterocycles are significant in medicinal chemistry for developing drugs with enhanced biological activity .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of N,1-Dimethyl-3-azetidinemethanamine 2HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural or functional similarities with N,1-Dimethyl-3-azetidinemethanamine 2HCl:
Physicochemical Properties
- Solubility : The dihydrochloride salt form significantly improves water solubility compared to free bases. For example, Hydroxyzine 2HCl (C₂₁H₂₇ClN₂O₂•2HCl) achieves >75% dissolution within 45 minutes in standardized tests .
- Stability : Dihydrochloride salts (e.g., GSK-LSD1 2HCl) are often selected for prolonged stability in formulations .
Biological Activity
N,1-Dimethyl-3-azetidinemethanamine 2HCl is a compound belonging to the azetidine family, which has garnered attention for its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, exploring its antimicrobial, antiviral, anticancer, and other pharmacological effects.
Overview of Azetidine Derivatives
Azetidine derivatives have been reported to exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : Various substituted azetidine derivatives have shown significant antibacterial and antifungal properties.
- Antiviral Activity : Some compounds in this class have demonstrated effectiveness against RNA and DNA viruses.
- Anticancer Properties : Certain azetidine derivatives have been tested for their cytotoxic effects on cancer cell lines.
Antimicrobial Activity
Research indicates that azetidine derivatives possess substantial antimicrobial properties. A study evaluating various substituted azetidines found that certain compounds exhibited high activity against selected microorganisms, including bacteria and fungi. The activity was influenced by the nature of substituents on the azetidine ring:
| Compound | Antimicrobial Activity | Notes |
|---|---|---|
| 1c | High | Effective against multiple strains |
| 2h | Higher than Cl/Bromo | Notable for containing nitro groups |
| 2c | Moderate | Displayed anti-inflammatory effects |
The sequence of antimicrobial potency was determined to be influenced by electron-withdrawing groups, with nitro groups showing the highest activity followed by chloro and bromo substituents .
Antiviral Activity
Azetidine derivatives have also been evaluated for their antiviral properties. For instance, a study on azetidin-2-one derivatives revealed moderate inhibitory activity against human coronaviruses and influenza A virus. The following table summarizes the antiviral activities of selected compounds:
| Compound | Virus Type | EC50 (µM) | CC50 (µM) | Remarks |
|---|---|---|---|---|
| trans-11f | Human coronavirus (229E) | 45 | - | Moderate activity |
| cis-11f | Influenza A H1N1 | 8.3 | 39.9 | Significant activity noted |
These findings suggest that modifications in the azetidine structure can lead to varying degrees of antiviral efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored through cytotoxicity assays on various cancer cell lines. Compounds derived from azetidine structures have shown promising results:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| Capan-1 | 14.5 | Slightly active |
| HCT-116 | 97.9 | Moderately active |
These results indicate that certain azetidine derivatives may serve as lead compounds in developing anticancer agents .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of azetidine derivatives:
- Antimicrobial Screening : A comprehensive study screened a series of azetidines for antibacterial and antifungal activities, revealing that modifications in substituents significantly affected their efficacy.
- Cytotoxicity Assessments : Research focused on the cytotoxic effects of various azetidine derivatives on cancer cell lines demonstrated varying levels of activity, suggesting potential for further development in cancer therapeutics.
- Mechanistic Studies : Investigations into the mechanisms of action have shown that certain azetidine derivatives may act as enzyme inhibitors or interact with cellular pathways critical for microbial survival or cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying N,1-Dimethyl-3-azetidinemethanamine 2HCl?
- Methodological Answer : Synthesis typically involves alkylation of azetidine precursors followed by dihydrochloride salt formation. Purification can be achieved via recrystallization using ethanol or acetone under controlled humidity to avoid hydration . For high-purity batches (>95%), column chromatography with silica gel and a methanol/chloroform gradient is recommended. Confirm purity using HPLC with UV detection at 210–230 nm .
Q. How should solubility and solvent compatibility be optimized for this compound in in vitro assays?
- Methodological Answer : The compound is sparingly soluble in water. For in vitro studies, prepare stock solutions in DMSO (≥20 mg/mL) or ethanol (≥2 mg/mL) with brief sonication (10–15 min). Avoid aqueous buffers unless pre-dissolved in organic solvents. Solvent concentrations in assays should not exceed 1% v/v to minimize cytotoxicity .
Q. What analytical techniques are suitable for characterizing structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the azetidine ring structure and dimethylamino groups.
- Mass spectrometry (HRMS) for molecular ion verification (expected m/z ~302.26 for the free base).
- Elemental analysis to validate stoichiometry (C, H, N, Cl) .
- HPLC with charged aerosol detection (CAD) for quantifying impurities (<5%) .
Q. What storage conditions ensure long-term stability?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers with desiccant. In solution, aliquot and store at -80°C for ≤1 year. Avoid freeze-thaw cycles (>3 cycles reduce stability by ~20%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. functional activity)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentrations). For receptor studies:
- Validate binding affinity via radioligand displacement assays (e.g., D2 dopamine receptors, IC₅₀ comparison ).
- Pair with functional assays (e.g., cAMP modulation) to distinguish antagonism/agonism.
- Control for off-target effects using knockout models or selective inhibitors .
Q. What strategies optimize analytical sensitivity for trace degradation products?
- Methodological Answer : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile). Monitor degradation markers (e.g., oxidized azetidine derivatives) using MRM transitions. Limit of detection (LOD) can reach 0.1 ng/mL with optimized ion source parameters .
Q. How does the compound’s stability vary under physiological vs. accelerated stress conditions?
- Methodological Answer : Conduct forced degradation studies:
- Thermal stress : Incubate at 40°C/75% RH for 4 weeks; measure decomposition via TGA-DSC (weight loss onset ~150°C) .
- Oxidative stress : Treat with 0.1% H₂O₂ for 24h; quantify degradation via LC-MS.
- pH stability : Assess solubility and integrity in buffers (pH 1–9) using UV-Vis spectrophotometry (λmax ~260 nm) .
Q. What computational approaches predict interactions with off-target receptors or enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against structural homologs of primary targets (e.g., dopamine receptors ). Validate predictions with SPR (surface plasmon resonance) for binding kinetics (ka/kd). Use MD simulations (GROMACS) to assess binding pose stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
